molecular formula C11H12ClN B14136937 4-Methylnaphthalen-1-amine hydrochloride CAS No. 51671-01-3

4-Methylnaphthalen-1-amine hydrochloride

Cat. No.: B14136937
CAS No.: 51671-01-3
M. Wt: 193.67 g/mol
InChI Key: ZGQPJMWVYOTZKT-UHFFFAOYSA-N
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Description

4-Methylnaphthalen-1-amine hydrochloride is a nitrogen-containing organic compound with the molecular formula C11H11N·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group at the 4-position and an amine group at the 1-position of the naphthalene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylnaphthalen-1-amine hydrochloride typically involves the following steps:

    Nitration: Naphthalene is nitrated to form 4-methylnitronaphthalene.

    Reduction: The nitro group is reduced to an amine group, yielding 4-methylnaphthalen-1-amine.

    Hydrochloride Formation: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylnaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-Methylnaphthalen-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent for various chemical reactions.

    Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylnaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

4-Methylnaphthalen-1-amine hydrochloride can be compared with other similar compounds, such as:

    N-Methyl-1-naphthalenemethylamine hydrochloride: Similar structure but with a methyl group on the nitrogen atom.

    4-Methylterbinafine hydrochloride: Contains additional functional groups and is used as an antifungal agent.

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

CAS No.

51671-01-3

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

4-methylnaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C11H11N.ClH/c1-8-6-7-11(12)10-5-3-2-4-9(8)10;/h2-7H,12H2,1H3;1H

InChI Key

ZGQPJMWVYOTZKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)N.Cl

Origin of Product

United States

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